

# Application Notes and Protocols for CZC-25146 Hydrochloride

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## Compound of Interest

Compound Name: CZC-25146 hydrochloride

Cat. No.: B1139147

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## Abstract

**CZC-25146 hydrochloride** is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This document provides detailed in vitro assay protocols to characterize the activity of **CZC-25146 hydrochloride**, including a biochemical kinase assay to determine potency, a cellular assay to assess its effect on neurite outgrowth, and a protocol to measure its impact on alpha-1 antitrypsin (AAT) secretion.

## Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes a kinase and a GTPase domain.[1] Mutations in the LRRK2 gene are linked to both familial and sporadic Parkinson's disease, with the common G2019S mutation leading to increased kinase activity.[2] This aberrant activity is thought to contribute to neuronal toxicity.[2] CZC-25146 is an orally active, potent inhibitor of LRRK2, targeting both the wild-type and the pathogenic G2019S mutant forms of the enzyme.[3][4] These application notes provide detailed protocols for the in vitro evaluation of **CZC-25146 hydrochloride**'s inhibitory effects.

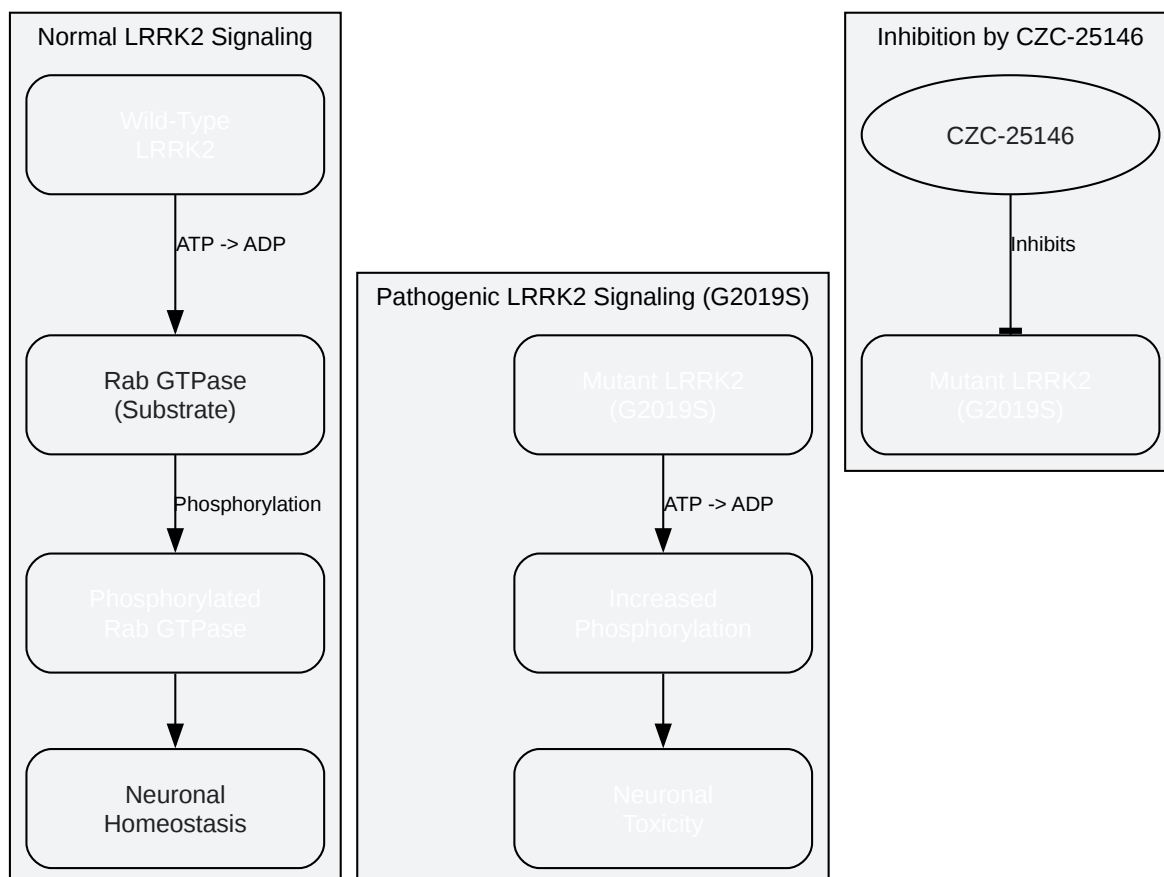
## Data Presentation

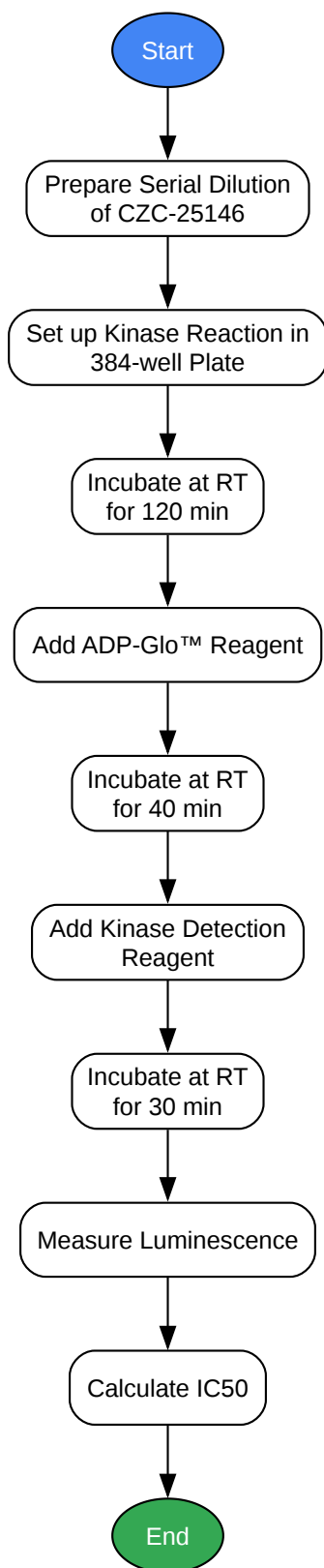
### Table 1: In Vitro Potency of CZC-25146 Hydrochloride against LRRK2 Variants

Target Enzyme	Assay Type	IC50 (nM)
Human Wild-Type LRRK2	Cell-free biochemical assay	4.76[3][4]
Human G2019S LRRK2	Cell-free biochemical assay	6.87[3][5]

## Signaling Pathway and Inhibition

LRRK2 is a kinase that, when active, phosphorylates various downstream substrates, including a subset of Rab GTPases. The G2019S mutation, located in the kinase domain, enhances this activity, leading to downstream cellular dysfunction, including defects in neurite outgrowth. CZC-25146 acts as an ATP-competitive inhibitor, blocking the kinase activity of LRRK2 and thereby preventing the phosphorylation of its substrates.





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## References

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